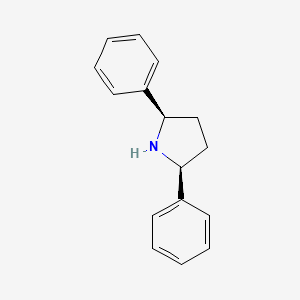

Rel-(2R,5S)-2,5-Diphenylpyrrolidine

CAS No.:

Cat. No.: VC17203994

Molecular Formula: C16H17N

Molecular Weight: 223.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N |

|---|---|

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | (2S,5R)-2,5-diphenylpyrrolidine |

| Standard InChI | InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16+ |

| Standard InChI Key | NAOGHMNKMJMMNQ-IYBDPMFKSA-N |

| Isomeric SMILES | C1C[C@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Stereochemical Features

Rel-(2R,5S)-2,5-Diphenylpyrrolidine belongs to the class of 2,5-disubstituted pyrrolidines, where the phenyl groups impose steric constraints that stabilize specific conformations. The (2R,5S) configuration creates a non-symmetrical arrangement, distinguishing it from its (2R,5R) and (2S,5S) diastereomers. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N |

| Molecular Weight | 223.31 g/mol |

| IUPAC Name | (2S,5R)-2,5-diphenylpyrrolidine |

| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |

| Isomeric SMILES | C1CC@HC3=CC=CC=C3 |

| InChI Key | NAOGHMNKMJMMNQ-IYBDPMFKSA-N |

The stereochemistry is critical for its function in catalysis. The phenyl groups at C2 and C5 create a chiral pocket that influences substrate binding in enantioselective reactions . Computational studies on analogous pyrrolidines suggest that the (2R,5S) configuration minimizes steric clash between the phenyl rings, favoring a twisted envelope conformation that enhances catalytic activity .

Synthetic Methodologies

Asymmetric Synthesis via Enzymatic Cascades

A landmark approach for synthesizing chiral pyrrolidines involves ω-transaminase (TA) and monoamine oxidase (MAO-N) cascades. In a 2014 study, Reilly et al. demonstrated that (2R,5S)-2-methyl-5-phenylpyrrolidine could be synthesized from achiral diketones with >94% enantiomeric excess (ee) and >98% diastereomeric excess (de) . The process involves:

-

Transaminase-Catalyzed Amination: ω-TA introduces an amine group at the C5 position.

-

MAO-N-Mediated Oxidation: Selective oxidation at C2 establishes the second stereocenter without perturbing the existing configuration .

This method’s regioselectivity ensures that the stereogenic centers remain intact, making it adaptable for synthesizing Rel-(2R,5S)-2,5-Diphenylpyrrolidine by substituting methyl groups with phenyl moieties .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

| Method | Key Reagents/Catalysts | Stereoselectivity | Yield (%) | Limitations |

|---|---|---|---|---|

| Enzymatic Cascade | ω-TA, MAO-N | >94% ee, >98% de | 50–70 | Substrate specificity |

| Photocycloaddition | Ru(bpy)₃₂, BF₃·OEt₂ | 96:4 er | 40–60 | Requires UV/visible light |

| Corey–Itsuno Reduction | (S)-CBS Catalyst | 95:5 er | 60–80 | Limited to diketones |

Catalytic Applications in Enantioselective Reactions

Alpha-Chlorination of Aldehydes

Rel-(2R,5S)-2,5-Diphenylpyrrolidine derivatives have been employed as organocatalysts in the α-chlorination of aldehydes. The mechanism involves:

-

N-Chlorination: The pyrrolidine’s secondary amine reacts with Cl⁺ sources (e.g., NCS) to form a chlorinated intermediate.

-

1,3-Sigmatropic Shift: The chlorine migrates to the α-position of the aldehyde, facilitated by the catalyst’s chiral environment.

This process achieves up to 90% ee for substrates like propanal, outperforming proline-based catalysts in sterically hindered systems .

Enantioselective Biaryl Coupling

Chiral bis-hydrazone ligands featuring the (2R,5S)-diphenylpyrrolidine motif enable asymmetric Ullmann-type couplings. For example, Togni et al. (2015) demonstrated that ligand 5 (derived from (2R,5S)-diphenylpyrrolidine) facilitates the synthesis of axially chiral biaryls with 88–92% ee . The rigid pyrrolidine backbone orients substrates via π-π interactions, while the hydrazone groups coordinate transition metals like Cu(I) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume